molecular formula C22H22N2O3S B14947815 2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide

2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide

Katalognummer: B14947815
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: VAGCZWPRKKZEES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes multiple methyl and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methylphenylamine, which is then reacted with other reagents to form the final product. Common reagents used in the synthesis include sulfonyl chlorides and benzoyl chlorides under controlled conditions such as low temperatures and specific pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for yield and purity, often using catalysts and advanced purification techniques to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, affecting various biochemical pathways. The exact mechanism can vary depending on the application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its specific structure, which includes multiple methyl and phenyl groups.

Eigenschaften

Molekularformel

C22H22N2O3S

Molekulargewicht

394.5 g/mol

IUPAC-Name

2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C22H22N2O3S/c1-15-12-13-18(28(26,27)24-21-11-7-5-9-17(21)3)14-19(15)22(25)23-20-10-6-4-8-16(20)2/h4-14,24H,1-3H3,(H,23,25)

InChI-Schlüssel

VAGCZWPRKKZEES-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C(=O)NC3=CC=CC=C3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.